molecular formula C16H17NO2S B2950383 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1041100-89-3

5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2950383
CAS No.: 1041100-89-3
M. Wt: 287.38
InChI Key: GNBPQXOKHCBSOQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid: is a synthetic compound with the molecular formula C16H17NO2S and a molecular weight of 287.38 g/mol. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of naphthyl derivatives with thiazolidine precursors under controlled conditions. One common method includes the use of formaldehyde and DL-penicillamine . The reaction is carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that include the use of green chemistry principles to minimize environmental impact. Techniques such as nano-catalysis and multicomponent reactions are employed to enhance selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the naphthyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various thiazolidine derivatives with altered functional groups, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the development of probes for studying enzyme activities and protein interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its derivatives are being investigated as potential drug candidates .

Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring is known to enhance the compound’s binding affinity to these targets, leading to various biological effects . The pathways involved include modulation of enzyme activities and inhibition of specific protein functions .

Comparison with Similar Compounds

    5,5-Dimethyl-1,3-thiazolane-4-carboxylic acid: This compound shares the thiazolidine core but lacks the naphthyl group, resulting in different biological activities.

    2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid: This compound has an isopropyl group instead of the naphthyl group, leading to variations in its chemical reactivity and applications.

    5,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1,3-thiazolidine-4-carboxylic acid: This derivative has additional hydroxyl groups, which influence its solubility and biological interactions.

Uniqueness: The presence of the naphthyl group in 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid imparts unique properties, such as enhanced hydrophobic interactions and increased binding affinity to certain biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

5,5-dimethyl-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-16(2)13(15(18)19)17-14(20-16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13-14,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPQXOKHCBSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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